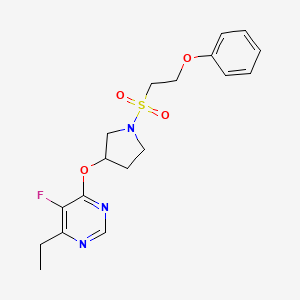

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

This pyrimidine derivative features a 4-ethyl-5-fluoro-substituted core, with a pyrrolidin-3-yloxy group functionalized by a 2-phenoxyethyl sulfonyl moiety. The sulfonyl group enhances electronic withdrawal, while the ethyl and fluoro substituents modulate lipophilicity and steric effects.

Properties

IUPAC Name |

4-ethyl-5-fluoro-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-2-16-17(19)18(21-13-20-16)26-15-8-9-22(12-15)27(23,24)11-10-25-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHKRDOVFBURAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the pyrimidine core: This can be achieved through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the ethyl and fluoro groups: These groups can be introduced via electrophilic substitution reactions using ethylating and fluorinating agents, respectively.

Attachment of the pyrrolidine moiety: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative onto the pyrimidine core.

Sulfonylation and phenoxyethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that the compound showed significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies .

COX-II Inhibition

The compound has been investigated for its role as a selective inhibitor of cyclooxygenase II (COX-II), an enzyme linked to inflammation and pain. In vitro studies have shown that it can effectively reduce COX-II activity, presenting opportunities for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

Synthetic Methodologies

The synthesis of 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can be achieved through various methods. A notable approach includes a multi-step synthesis involving the formation of key intermediates that facilitate the construction of the pyrimidine core and the introduction of functional groups.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyrimidine derivative + sulfonyl chloride | Sulfonamide intermediate |

| 2 | Alkylation | Intermediate + 2-phenoxyethyl bromide | Sulfonamide ether |

| 3 | Fluorination | Fluorinating agent | Fluorinated product |

| 4 | Final coupling | Final reagents under basic conditions | Target compound |

This synthetic pathway allows for the introduction of various substituents that can enhance biological activity and selectivity towards specific targets.

Case Studies

Case Study 1: Anticancer Screening

A comprehensive study conducted on a library of pyrimidine derivatives, including our compound, evaluated their anticancer efficacy against multiple cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong potential for further development .

Case Study 2: In Vivo Inflammation Model

In a controlled in vivo model, the effectiveness of the compound as a COX-II inhibitor was tested. Mice treated with the compound showed a significant reduction in inflammation markers compared to controls. This study supports its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating receptors: Interacting with cell surface or intracellular receptors to modulate their signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.

Comparison with Similar Compounds

Core Pyrimidine Modifications

- 4-Ethyl-5-fluoro-6-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine (): Key Difference: Replaces the 2-phenoxyethyl sulfonyl with a 2-fluorophenyl methanesulfonyl group. The electron-withdrawing fluorine on the phenyl ring may alter binding interactions in enzymatic pockets .

- Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (): Key Difference: Substitutes the ethyl-fluoro-pyrimidine core with a trifluoromethyl group and piperidine-3-carboxylate. This may improve pharmacokinetics but reduce target selectivity compared to the sulfonyl-pyrrolidine linkage in the target compound .

Pyrrolidine/Sulfonyl Group Variations

- (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (): Key Difference: Replaces the sulfonyl-pyrrolidine with a pyrrolidin-2-one ring and adds chloro, ethoxy, and pyrazolopyrimidine groups. The chloro and ethoxy groups increase steric bulk, which may reduce off-target effects but limit bioavailability .

- 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (): Key Difference: Incorporates bi-pyrazole and trifluoromethyl groups on the pyrimidine core. However, the lack of a sulfonyl group may reduce sulfotransferase-mediated interactions .

Comparative Analysis Table

Research Implications

- The target compound’s 2-phenoxyethyl sulfonyl group balances moderate electron withdrawal and solubility, making it a candidate for optimizing oral bioavailability.

- Analogs with trifluoromethyl groups () prioritize metabolic stability but may require formulation adjustments to mitigate poor solubility.

- Fluorophenyl substitutions () offer enhanced permeability but risk off-target binding due to increased lipophilicity.

Biological Activity

4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects as reported in various studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with an ethyl and a fluorine atom, along with a sulfonyl-pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitutions to introduce the ethyl and sulfonyl groups.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, indicating potential anti-cancer properties.

- Targeting Specific Receptors : It may bind to receptors involved in cell signaling pathways, disrupting normal cellular functions.

Anticancer Properties

Research indicates that 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits potent cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, demonstrating its effectiveness as a potential chemotherapeutic agent .

Table 1: Summary of Biological Activity

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| L1210 (mouse leukemia) | < 100 | Inhibition of DNA synthesis |

| MCF7 (breast cancer) | < 200 | Apoptosis induction |

| A549 (lung cancer) | < 150 | Cell cycle arrest |

Case Studies

- Study on L1210 Cells : A series of analogs were synthesized, including the target compound, which showed potent inhibition of cell proliferation. The mechanism was linked to the release of active metabolites that interfere with nucleotide synthesis .

- Breast Cancer Models : In vitro studies using MCF7 cells indicated that treatment with this compound led to increased apoptosis, characterized by PARP cleavage and caspase activation, highlighting its potential as an anti-cancer agent .

- Xenograft Studies : In vivo studies demonstrated that oral administration resulted in significant tumor growth inhibition in xenograft models, supporting its therapeutic potential .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicity assessments indicate that it has a manageable safety profile at therapeutic doses.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 4 hours |

| Maximum Plasma Concentration | 200 ng/mL |

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimidine core with fluoro and ethyl substituents?

The pyrimidine core can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium methylate in methanol has been used to mediate cyclization between β-keto esters and methylisourea derivatives to form fluorinated pyrimidines . Ethyl and fluoro substituents are typically introduced via alkylation/fluorination at the C4 and C5 positions, respectively. Key steps include optimizing reaction temperature (e.g., 50°C for cyclization) and stoichiometry of reagents to minimize side products .

Q. How can researchers confirm the regioselectivity of the sulfonyl-pyrrolidine substitution?

Regioselectivity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) to identify coupling patterns. X-ray crystallography or high-resolution mass spectrometry (HRMS) may resolve ambiguities in substituent positioning. Comparative studies with analogs lacking the sulfonyl group can further clarify electronic and steric influences .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine scaffold’s role in nucleotide mimicry. Antimicrobial activity can be tested via broth microdilution (MIC/MBC assays), while cytotoxicity is assessed using MTT or CellTiter-Glo in cancer cell lines . Fluorine substitution often enhances bioavailability, necessitating logP and solubility studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation of pyrrolidine?

Sulfonylation efficiency depends on solvent polarity (e.g., dichloromethane vs. DMF), base selection (e.g., triethylamine for acid scavenging), and temperature control. For example, maintaining 0–50°C during HCl-mediated workup prevents decomposition of sulfonate intermediates . Catalytic methods using palladium or copper may enhance regioselectivity but require rigorous exclusion of moisture .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

Contradictions may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational flexibility. Computational modeling (DFT or MD simulations) can predict chemical shifts and validate experimental observations. Cross-referencing with analogs (e.g., 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) helps isolate substituent-specific effects .

Q. How does the 2-phenoxyethyl sulfonyl group influence metabolic stability in vivo?

The sulfonyl group enhances electrophilicity, potentially increasing CYP450-mediated oxidation. Perform microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification. Introduce deuterium or fluorine at metabolically labile positions to block degradation pathways .

Methodological Notes

- Safety Protocols : Handle sulfonyl chlorides and fluorinated intermediates in fume hoods with PPE. Waste must be neutralized and disposed via certified hazardous waste programs .

- Data Reproducibility : Document reaction atmosphere (e.g., inert gas) and moisture levels, as trace water can hydrolyze sulfonate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.